molecular formula C18H19N3O B1196698 8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one CAS No. 129299-72-5

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one

Cat. No. B1196698
M. Wt: 293.4 g/mol
InChI Key: AEKQMJRJRAHOAP-UHFFFAOYSA-N
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Patent
US06013653

Procedure details

(+)8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one (8.0 g) was dissolved in ethanol (80 ml) and water (72 ml), and 6 N hydrochloric acid (8 ml) was added thereto at an interior temperature of 20~30° C., and it was agitated at the same temperature for 1 hr. It was clarified by filtration, and the container and so forth was washed with ethanol (8 ml). Water (272 ml) was dripped therein at a temperature of 20~30° C. over the course of 20 min, and the seed crystals (0.016 g) were added thereto, and it was agitated at the same temperature for 3 hr, cooled to 0~5° C., and agitated for 3 hr. The precipitated crystals were collected by filtration, washed with water (32 ml), and thereafter dried overnight under vacuum to obtain (+)8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one·hydrochloride.
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]2[C:11](=[O:22])[CH:12]([CH2:15][C:16]3[N:17]=[CH:18][NH:19][C:20]=3[CH3:21])[CH2:13][CH2:14][C:3]=12.[ClH:23]>C(O)C.O>[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]2[C:11](=[O:22])[CH:12]([CH2:15][C:16]3[N:17]=[CH:18][NH:19][C:20]=3[CH3:21])[CH2:13][CH2:14][C:3]=12.[ClH:23] |f:4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC1=C2N(C3=CC=CC=C13)C(C(CC2)CC=2N=CNC2C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Name
Quantity
72 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
at an interior temperature of 20~30° C., and it was agitated at the same temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was clarified by filtration
WASH
Type
WASH
Details
the container and so forth was washed with ethanol (8 ml)
ADDITION
Type
ADDITION
Details
at a temperature of 20~30° C. over the course of 20 min, and the seed crystals (0.016 g) were added
Duration
20 min
STIRRING
Type
STIRRING
Details
it was agitated at the same temperature for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0~5° C.
STIRRING
Type
STIRRING
Details
agitated for 3 hr
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water (32 ml)
CUSTOM
Type
CUSTOM
Details
dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.